molecular formula C11H19NO3 B2536383 Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate CAS No. 2287340-55-8

Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate

Cat. No. B2536383
CAS RN: 2287340-55-8
M. Wt: 213.277
InChI Key: HXLNUDJWTVQGNY-UHFFFAOYSA-N
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Description

The compound is a derivative of the spirocyclic oxetane . Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described in a study . Spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .


Molecular Structure Analysis

The InChI code for a similar compound, (5-oxa-8-azaspiro[3.5]nonan-9-yl)methanol hydrochloride, is 1S/C8H15NO2.ClH/c10-6-7-8(2-1-3-8)11-5-4-9-7;/h7,9-10H,1-6H2;1H .

properties

IUPAC Name

ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-14-10(13)6-9-7-12-11(8-15-9)4-3-5-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLNUDJWTVQGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNC2(CCC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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